molecular formula C16H15BrN2O4 B5778434 3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide

Cat. No. B5778434
M. Wt: 379.20 g/mol
InChI Key: NMTUUOQUFNNPOF-UHFFFAOYSA-N
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Description

3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the carboximidamide class of compounds and has been synthesized using various methods.

Scientific Research Applications

3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in the treatment of breast cancer and leukemia.

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis, which is the programmed cell death of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have low toxicity and is well-tolerated in animal models. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide is its potential as a therapeutic agent for cancer treatment. It has also been found to have low toxicity and is well-tolerated in animal models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide. One direction is to investigate its potential as a therapeutic agent for other types of cancer. Another direction is to study its mechanism of action in more detail, which can help in the development of more effective cancer treatments. Additionally, further research can be conducted to improve the solubility of this compound in water, which can make it easier to administer in vivo.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various scientific research fields. Its anti-cancer properties and low toxicity make it a promising therapeutic agent for cancer treatment. Further research is needed to fully understand its mechanism of action and improve its solubility in water.

Synthesis Methods

The synthesis of 3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide has been achieved using different methods. One of the most common methods involves the reaction of 3-bromoaniline with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with cyanamide to form the carboximidamide.

properties

IUPAC Name

[(Z)-[amino-(3-bromophenyl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-21-13-7-6-11(9-14(13)22-2)16(20)23-19-15(18)10-4-3-5-12(17)8-10/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTUUOQUFNNPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)Br)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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